molecular formula C11H13BrClNO B1624635 N-(3-Bromophenyl)-5-chloropentanamide CAS No. 848170-46-7

N-(3-Bromophenyl)-5-chloropentanamide

Cat. No.: B1624635
CAS No.: 848170-46-7
M. Wt: 290.58 g/mol
InChI Key: NDBSJMMDTUMTJE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Antifungal Properties

N-(3-Bromophenyl)-5-chloropentanamide and its derivatives have shown promising results in antifungal research. For example, a study by Buchta et al. (2004) examined 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones for their activity against strains of yeast and Aspergillus species. These compounds demonstrated significant in vitro activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was notably effective against most species tested.

Potential in Insecticide and Herbicide Development

The structural analogs of this compound have been explored for their use as herbicides, pesticides, or fungicides. A study conducted by Jethmalani et al. (1996) on N-(4-bromophenyl)-5,6-dichloronicotinamide and related compounds revealed their potential as biologically important agents in these fields.

Biomedical Applications

Research has shown that derivatives of this compound have potential in various biomedical applications. For example, Ryzhkova et al. (2020) reported on the synthesis of a new compound that showed promise for the regulation of inflammatory diseases. The study highlighted the importance of this compound for potential therapeutic applications.

Antipathogenic Activity

Compounds structurally related to this compound have demonstrated antipathogenic properties. Limban et al. (2011) synthesized a range of acylthioureas and tested them for interaction with bacterial cells. The study found significant activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting these derivatives could be developed as novel antimicrobial agents.

Anticancer Activities

A novel bromophenol derivative, closely related to this compound, was found to have anticancer activities. Guo et al. (2018) synthesized a compound that showed significant effects against human lung cancer cell lines, including inducing apoptosis and cell cycle arrest, mediated through the PI3K/Akt and MAPK signaling pathways.

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibition of certain enzymes, or modulation of physiological processes .

Safety and Hazards

This involves understanding the toxicity, environmental impact, handling precautions, and disposal methods associated with the compound .

Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include developing new synthetic methods, studying new reactions, exploring biomedical applications, or improving the safety profile .

Properties

IUPAC Name

N-(3-bromophenyl)-5-chloropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-9-4-3-5-10(8-9)14-11(15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBSJMMDTUMTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462055
Record name N-(3-Bromophenyl)-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848170-46-7
Record name N-(3-Bromophenyl)-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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